molecular formula C29H29BrN2O6S B11095303 ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11095303
M. Wt: 613.5 g/mol
InChI Key: BMHMBFCBCANLCI-UCQKPKSFSA-N
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Description

ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromo and methoxy groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Researchers are exploring its potential as a lead compound in drug discovery, particularly for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers are investigating how this compound modulates biological pathways to exert its effects, which may include inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

ETHYL 2-{(Z)-1-[3-BROMO-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C29H29BrN2O6S

Molecular Weight

613.5 g/mol

IUPAC Name

ethyl (2Z)-2-[[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H29BrN2O6S/c1-6-37-28(35)25-17(4)31-29-32(26(25)20-10-8-19(9-11-20)16(2)3)27(34)23(39-29)14-18-7-12-22(21(30)13-18)38-15-24(33)36-5/h7-14,16,26H,6,15H2,1-5H3/b23-14-

InChI Key

BMHMBFCBCANLCI-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC(=C(C=C4)OCC(=O)OC)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)OC)Br)S2)C

Origin of Product

United States

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